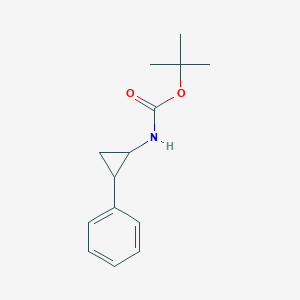
N-Boc-2-phenylcyclopropylamine
説明
N-Boc-2-phenylcyclopropylamine, also known as Boc-PCPA, is a molecule that belongs to the class of cyclopropylamines. It is a compound that has a Boc (tert-butyloxycarbonyl) group attached to one nitrogen and a phenyl group attached to the cyclopropyl ring. It has a molecular weight of 233.31 .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of this compound is C14H19NO2 . The InChI representation of the molecule is InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical and Chemical Properties Analysis
This compound is a relatively stable compound that is not very reactive under normal conditions. It is slightly soluble in water, but it is more soluble in organic solvents such as methanol, ethanol, and acetone.科学的研究の応用
Enantioselective Synthesis
Cyclopropenimine catalyzes Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol, leading to products that can be converted into several useful derivatives. This demonstrates the reagent's enhanced reactivity and utility in producing compounds with specific stereoselectivity, critical for drug design and synthesis (J. Bandar & T. Lambert, 2013).
Continuous Reactor Production
N-Boc-(1S)-benzylhydroxy-3-chloropropylamine, a precursor to HIV protease inhibitors, is produced via a continuous flow reactor, highlighting the application of N-Boc-2-phenylcyclopropylamine derivatives in pharmaceutical manufacturing. This method addresses the challenges of converting batch processes to continuous systems, improving the efficiency of producing key pharmaceutical intermediates (P. Pollet et al., 2009).
Radical Reactions in Organic Synthesis
N-Heterocyclic carbene boranes (NHC-boranes) are utilized for reductive radical transformations, with this compound derivatives serving as examples of substrates whose reactivity can be tuned for specific applications. This research indicates the potential for N-Boc derivatives in facilitating clean, efficient radical reactions for organic synthesis (J. Walton et al., 2010).
Native Chemical Ligation
The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine demonstrates the utility of this compound in peptide chemistry. This process is crucial for the synthesis of proteins and peptides with precise structural requirements, offering a pathway to complex biological molecules (D. Crich & Abhisek Banerjee, 2007).
Antidepressant Mechanisms
Trans-2-phenylcyclopropylamine's ability to induce nerve cell apoptosis in zebrafish through the inhibition of LSD1 demethylase activity illustrates its potential mechanism of action as an antidepressant. This research contributes to our understanding of the molecular basis of antidepressant efficacy and side effects, offering insights into novel therapeutic targets (Zhang Jie et al., 2009).
Safety and Hazards
作用機序
Target of Action
N-Boc-2-phenylcyclopropylamine is a derivative of 2-Phenylcyclopropanaminium, which is known to inhibit monoamine oxidases (MAOs) . These enzymes are involved in the breakdown of monoamine neurotransmitters, thus playing a crucial role in the regulation of mood and behavior .
Mode of Action
The compound interacts with its target, the monoamine oxidases, by inhibiting their activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels . The Boc group in this compound serves as a protecting group for the amine, making the compound less reactive .
Biochemical Pathways
The inhibition of monoamine oxidases affects several biochemical pathways. It leads to increased levels of monoamine neurotransmitters in the brain, which can affect mood and behavior . The compound may also affect other depression-associated pathophysiological pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The inhibition of monoamine oxidases by this compound results in increased levels of monoamine neurotransmitters. This can lead to improvements in mood and behavior, making the compound potentially useful in the treatment of major depression, dysthymic disorder, and atypical depression .
特性
IUPAC Name |
tert-butyl N-(2-phenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAGPLGLMIZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


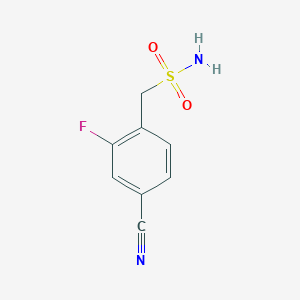

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid](/img/structure/B1523933.png)

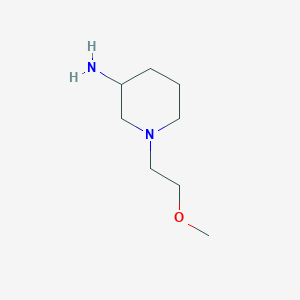
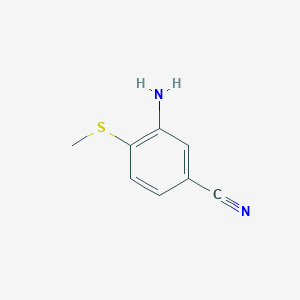
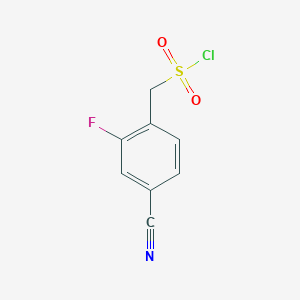

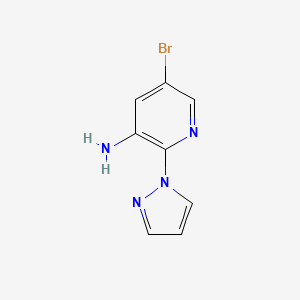
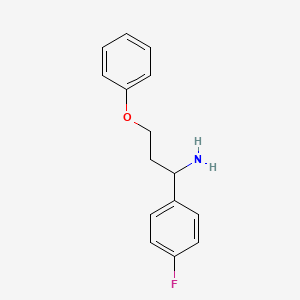
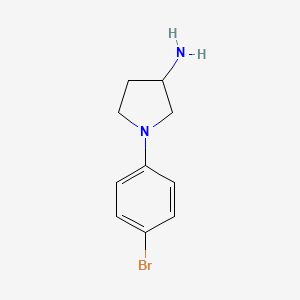

![{[4-Bromo-2-(trifluoromethyl)phenyl]carbamoyl}formic acid](/img/structure/B1523949.png)
![(E)-5-Bromofuro[2,3-b]pyridine-2-carbaldehyde oxime](/img/structure/B1523950.png)
